4-Chloro-2-piperidin-4-yloxypyrimidine
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Overview
Description
4-Chloro-2-piperidin-4-yloxypyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a piperidin-4-yloxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-piperidin-4-yloxypyrimidine typically involves the reaction of 4-chloropyrimidine with piperidin-4-ol under suitable conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-piperidin-4-yloxypyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The piperidin-4-yloxy group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
4-Chloro-2-piperidin-4-yloxypyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer and antiviral agents.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-Chloro-2-piperidin-4-yloxypyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, pyrimidine derivatives have been shown to inhibit enzymes involved in DNA replication and repair, making them potential anticancer agents . The molecular pathways involved can include inhibition of kinase activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound is similar in structure but has additional substituents that may enhance its biological activity.
2-Chloro-4-methoxypyridine: Another pyrimidine derivative with a chloro and methoxy group, used in various chemical reactions.
Uniqueness
4-Chloro-2-piperidin-4-yloxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidin-4-yloxy group can enhance its solubility and bioavailability, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C9H12ClN3O |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
4-chloro-2-piperidin-4-yloxypyrimidine |
InChI |
InChI=1S/C9H12ClN3O/c10-8-3-6-12-9(13-8)14-7-1-4-11-5-2-7/h3,6-7,11H,1-2,4-5H2 |
InChI Key |
BKWLRKFDQHDUHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=NC=CC(=N2)Cl |
Origin of Product |
United States |
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